molecular formula C9H13NO3S B13302212 5-Methoxy-N,2-dimethylbenzene-1-sulfonamide

5-Methoxy-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B13302212
M. Wt: 215.27 g/mol
InChI Key: GKAFBIUDKBNCJK-UHFFFAOYSA-N
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Description

5-Methoxy-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a methoxy group, two methyl groups, and a sulfonamide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,2-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 5-methoxy-2,4-dimethylbenzenamine. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-Methoxy-N,2-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxy-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2,5-dimethylbenzene-1-sulfonamide
  • 5-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Uniqueness

5-Methoxy-N,2-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

5-methoxy-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7-4-5-8(13-3)6-9(7)14(11,12)10-2/h4-6,10H,1-3H3

InChI Key

GKAFBIUDKBNCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC

Origin of Product

United States

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